tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate
Description
The compound tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate is a tert-butyl carbamate derivative featuring a 4-phenylphenyl (biphenyl) substituent on the propan-2-yl backbone. Tert-butyl carbamates are widely used as protective groups in organic synthesis, particularly for amines, due to their stability under basic and nucleophilic conditions .
Properties
IUPAC Name |
tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO3/c1-20(2,3)24-19(23)21-18(14-22)13-15-9-11-17(12-10-15)16-7-5-4-6-8-16/h4-12,14,18H,13H2,1-3H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWIZSBUSCSIZSA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable biphenyl derivative. One common method involves the use of tert-butyl carbamate and a biphenyl ketone under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, and a base such as potassium carbonate is used to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The biphenyl moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Oxidized derivatives of the biphenyl moiety.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
tert-Butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The biphenyl moiety may play a role in the compound’s binding affinity and specificity. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs and their key properties:
*Inferred based on structural similarity.
Detailed Research Findings
Structural and Functional Insights
- Biphenyl vs. Oxolan-2-yl () : The biphenyl group in the target compound likely increases logP (lipophilicity) compared to the oxolan-2-yl analog, which contains a polar tetrahydrofuran ring. This difference could affect membrane permeability and metabolic stability in pharmaceutical contexts .
- Fluorophenyl vs. Chlorophenyl () : The 3-fluorophenyl derivative (MW 247.30) has a lower molecular weight than the inferred biphenyl analog (MW 325.4). Fluorine’s electronegativity may enhance metabolic stability, whereas chlorine in the 4-chlorophenyl compound could improve halogen bonding in target interactions .
Biological Activity
Tert-butyl N-[1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate, with the chemical formula C14H19NO3 and CAS number 72155-45-4, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C14H19NO3 |
| Molecular Weight | 249.31 g/mol |
| CAS Number | 72155-45-4 |
| Purity | ≥95% |
| Storage Conditions | Inert atmosphere, -20°C |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of certain proteases, which are crucial for various physiological processes including protein degradation and cell signaling pathways.
Protease Inhibition
Research has indicated that compounds similar to this compound exhibit inhibitory effects on SARS-CoV 3CL protease. This protease is essential for viral replication in coronaviruses, making it a target for antiviral drug development. In vitro assays have shown that modifications in the compound's structure can enhance its inhibitory potency against this enzyme, revealing a structure-activity relationship (SAR) that can guide further development .
Case Study: Antiviral Properties
A study conducted on a series of peptidomimetic compounds, which included derivatives of this compound, demonstrated promising antiviral activity. The compounds were evaluated using fluorometric assays to determine their IC50 values against SARS-CoV 3CL protease. The most potent inhibitors showed IC50 values in the low micromolar range, indicating substantial efficacy .
Antioxidant Activity
In addition to its protease inhibition, tert-butyl derivatives have been studied for their antioxidant properties. Antioxidants play a critical role in mitigating oxidative stress, which is implicated in various diseases including cancer and neurodegenerative disorders. Compounds structurally similar to this compound have shown the ability to enhance the activity of antioxidant enzymes and reduce markers of oxidative damage in cellular models .
Research Findings and Implications
The findings from various studies highlight the potential applications of this compound in therapeutic contexts:
- Antiviral Drug Development : The compound's ability to inhibit viral proteases positions it as a candidate for further development as an antiviral agent against coronaviruses.
- Antioxidant Therapeutics : Its antioxidant properties suggest potential applications in the prevention or treatment of diseases associated with oxidative stress.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
